molecular formula C12H20F3NO2 B14214354 [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate CAS No. 831169-64-3

[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate

Cat. No.: B14214354
CAS No.: 831169-64-3
M. Wt: 267.29 g/mol
InChI Key: CRHSYRMCLNTLEX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate is a chemical compound characterized by its unique structure, which includes a trifluoroethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate typically involves the reaction of a piperidine derivative with a trifluoroethylating agent. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of radical initiators and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and mechanisms.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl acetate
  • [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl propanoate
  • [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl hexanoate

Uniqueness

[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate is unique due to its specific trifluoroethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

831169-64-3

Molecular Formula

C12H20F3NO2

Molecular Weight

267.29 g/mol

IUPAC Name

[(3R)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate

InChI

InChI=1S/C12H20F3NO2/c1-2-4-11(17)18-8-10-5-3-6-16(7-10)9-12(13,14)15/h10H,2-9H2,1H3/t10-/m1/s1

InChI Key

CRHSYRMCLNTLEX-SNVBAGLBSA-N

Isomeric SMILES

CCCC(=O)OC[C@@H]1CCCN(C1)CC(F)(F)F

Canonical SMILES

CCCC(=O)OCC1CCCN(C1)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.